Lipophilicity Advantage Over Non-Fluorinated Analogs
The trifluoromethyl group at position 3 of the target compound elevates its computed LogP to 1.58, compared to a computed LogP of approximately –0.4 for the unsubstituted 1H-pyrazol-4-ylmethanol (CAS 25222-43-9) . This difference of roughly 2.0 LogP units corresponds to a 100-fold increase in octanol/water partition coefficient. In the design of agrochemicals and membrane-permeable pharmaceuticals, higher lipophilicity is often correlated with improved foliar uptake and passive membrane permeability. Selecting the trifluoromethylated building block from the outset eliminates the need for late-stage lipophilicity adjustment.
| Evidence Dimension | Computed LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.58 |
| Comparator Or Baseline | 1H-Pyrazol-4-ylmethanol (CAS 25222-43-9): LogP ≈ –0.4 (computed) |
| Quantified Difference | ΔLogP ≈ 2.0 (approx. 100-fold higher lipophilicity) |
| Conditions | Computed using XLogP3 algorithm; values from ChemSrc and PubChem |
Why This Matters
A 100-fold higher lipophilicity directly impacts membrane permeability and formulation behavior, making the compound a strategically superior starting material for lipophilic target molecules.
